5-Bromo-3-chloro-4-methylpyridin-2-amine
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Description
5-Bromo-3-chloro-4-methylpyridin-2-amine (5-Br-3-Cl-4-Me-Pyr-2-amine) is an organic compound containing nitrogen and halogen atoms. It is a member of the pyridine family of compounds, which are characterized by their ability to form strong hydrogen bonds. 5-Br-3-Cl-4-Me-Pyr-2-amine is used in a wide variety of scientific research applications, including synthesis, drug discovery, and analytical chemistry.
Scientific Research Applications
Chemoselective Functionalization
5-Bromo-3-chloro-4-methylpyridin-2-amine serves as a substrate in chemoselective functionalization. Studies highlight its reactivity under catalytic amination conditions, revealing chemoselectivity in bromide substitution for secondary amines and primary anilines. This functionalization plays a crucial role in synthesizing various chemical compounds (Stroup et al., 2007) (Stroup et al., 2007).
Suzuki Cross-Coupling Reaction
The compound is also utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. This process involves palladium-catalyzed reactions producing derivatives with potential as chiral dopants for liquid crystals and varied biological activities, including antimicrobial effects (Ahmad et al., 2017).
Regioselective Reactions
5-Bromo-3-chloro-4-methylpyridin-2-amine is also part of regioselective displacement reactions, providing insights into the synthesis of pyrimidine and pyridine-based structures. Such regioselectivity is crucial in developing compounds with specific chemical and pharmacological properties (Doulah et al., 2014).
Biological and Medicinal Applications
Antimicrobial Activity
Various derivatives of 5-Bromo-3-chloro-4-methylpyridin-2-amine exhibit significant antimicrobial activities. Synthesized compounds have shown potency against pathogenic bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents (Ranganatha et al., 2018).
Synthesis of Intermediates for Drug Discovery
The compound also serves as an intermediate in synthesizing pharmaceuticals. Its reactions and derivatization lead to the formation of compounds that are intermediate stages in drug discovery and development processes, playing a pivotal role in creating new therapeutic agents (Li et al., 2012).
properties
IUPAC Name |
5-bromo-3-chloro-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBPTJDPUCOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-4-methylpyridin-2-amine |
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